molecular formula C20H24N2O4S B12286541 (4S)-2-((2-Ethoxy-1-naphthamido)methyl)-5,5-dimethylthiazolidine-4-carboxylicAcid

(4S)-2-((2-Ethoxy-1-naphthamido)methyl)-5,5-dimethylthiazolidine-4-carboxylicAcid

Cat. No.: B12286541
M. Wt: 388.5 g/mol
InChI Key: WHHZZRUECRWKAX-UHFFFAOYSA-N
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Description

(4S)-2-((2-Ethoxy-1-naphthamido)methyl)-5,5-dimethylthiazolidine-4-carboxylic Acid is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a thiazolidine ring, a naphthamido group, and an ethoxy substituent, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S)-2-((2-Ethoxy-1-naphthamido)methyl)-5,5-dimethylthiazolidine-4-carboxylic Acid typically involves multiple steps:

    Formation of the Thiazolidine Ring: This step may involve the reaction of a cysteine derivative with a suitable aldehyde or ketone under acidic or basic conditions.

    Introduction of the Naphthamido Group: This can be achieved through an amide coupling reaction between a naphthoic acid derivative and an amine.

    Ethoxy Substitution: The ethoxy group can be introduced via an etherification reaction using an appropriate alcohol and a strong acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(4S)-2-((2-Ethoxy-1-naphthamido)methyl)-5,5-dimethylthiazolidine-4-carboxylic Acid can undergo various chemical reactions, including:

    Oxidation: The thiazolidine ring may be susceptible to oxidation, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups or the naphthamido moiety.

    Substitution: The ethoxy group can be replaced by other substituents through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may serve as a probe for studying biological processes involving thiazolidine derivatives.

    Medicine: Potential therapeutic applications include its use as a drug candidate for targeting specific enzymes or receptors.

    Industry: It may find use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (4S)-2-((2-Ethoxy-1-naphthamido)methyl)-5,5-dimethylthiazolidine-4-carboxylic Acid involves its interaction with molecular targets such as enzymes or receptors. The thiazolidine ring and naphthamido group may play crucial roles in binding to these targets, modulating their activity, and triggering downstream effects.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidine-4-carboxylic Acid: A simpler analog with similar structural features.

    Naphthamido Derivatives: Compounds containing the naphthamido group but lacking the thiazolidine ring.

    Ethoxy-Substituted Compounds: Molecules with ethoxy groups attached to different core structures.

Uniqueness

(4S)-2-((2-Ethoxy-1-naphthamido)methyl)-5,5-dimethylthiazolidine-4-carboxylic Acid is unique due to the combination of its thiazolidine ring, naphthamido group, and ethoxy substituent

Properties

Molecular Formula

C20H24N2O4S

Molecular Weight

388.5 g/mol

IUPAC Name

2-[[(2-ethoxynaphthalene-1-carbonyl)amino]methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid

InChI

InChI=1S/C20H24N2O4S/c1-4-26-14-10-9-12-7-5-6-8-13(12)16(14)18(23)21-11-15-22-17(19(24)25)20(2,3)27-15/h5-10,15,17,22H,4,11H2,1-3H3,(H,21,23)(H,24,25)

InChI Key

WHHZZRUECRWKAX-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NCC3NC(C(S3)(C)C)C(=O)O

Origin of Product

United States

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